molecular formula C9H6BrNO3 B13877149 7-Bromo-6-methoxyindoline-2,3-dione CAS No. 1180497-44-2

7-Bromo-6-methoxyindoline-2,3-dione

Cat. No.: B13877149
CAS No.: 1180497-44-2
M. Wt: 256.05 g/mol
InChI Key: KWVAKRDVVDAPRQ-UHFFFAOYSA-N
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Description

7-Bromo-6-methoxyindoline-2,3-dione is a chemical compound with the molecular formula C9H6BrNO3 It is a derivative of indoline-2,3-dione, which is a significant heterocyclic system in natural products and drugs

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Bromo-6-methoxyindoline-2,3-dione typically involves the bromination of 6-methoxyindoline-2,3-dione. The process can be summarized as follows:

    Starting Material: 6-Methoxyindoline-2,3-dione.

    Bromination: The bromination reaction is carried out using bromine or a bromine source such as N-bromosuccinimide (NBS) in an appropriate solvent like acetic acid or dichloromethane.

    Reaction Conditions: The reaction is usually performed at room temperature or slightly elevated temperatures to ensure complete bromination.

    Purification: The product is purified using techniques such as recrystallization or column chromatography.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale bromination reactions using automated reactors and continuous flow systems to ensure high yield and purity. The use of advanced purification techniques like high-performance liquid chromatography (HPLC) may also be employed to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

7-Bromo-6-methoxyindoline-2,3-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as indoline derivatives.

    Substitution: The bromine atom in the compound can be substituted with other nucleophiles, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Indoline derivatives.

    Substitution: Various substituted indoline-2,3-dione derivatives.

Scientific Research Applications

7-Bromo-6-methoxyindoline-2,3-dione has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 7-Bromo-6-methoxyindoline-2,3-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating the activity of receptors on cell surfaces.

    Inducing Apoptosis: Triggering programmed cell death in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    6-Bromo-7-methoxyindoline-2,3-dione: Similar in structure but with different bromine positioning.

    7-Methoxyindoline-2,3-dione: Lacks the bromine atom, leading to different chemical properties.

Uniqueness

7-Bromo-6-methoxyindoline-2,3-dione is unique due to its specific bromine substitution, which imparts distinct chemical reactivity and biological activity compared to its analogs.

Properties

CAS No.

1180497-44-2

Molecular Formula

C9H6BrNO3

Molecular Weight

256.05 g/mol

IUPAC Name

7-bromo-6-methoxy-1H-indole-2,3-dione

InChI

InChI=1S/C9H6BrNO3/c1-14-5-3-2-4-7(6(5)10)11-9(13)8(4)12/h2-3H,1H3,(H,11,12,13)

InChI Key

KWVAKRDVVDAPRQ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C2=C(C=C1)C(=O)C(=O)N2)Br

Origin of Product

United States

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